6-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-ETHYL-5-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-1,2-OXAZOLE is a heterocyclic compound that features a unique fusion of triazole, thiadiazole, and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-1,2-OXAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-1,2-OXAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-ETHYL-5-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-1,2-OXAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-1,2-OXAZOLE involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s ability to form hydrogen bonds and interact with different target receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazole-thiadiazole core but differs in the substitution pattern and ring fusion.
1,3,4-Thiadiazole: A simpler structure that lacks the triazole and oxazole rings but exhibits similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Another heterocyclic compound with a triazole ring, known for its medicinal properties.
Uniqueness
3-ETHYL-5-METHYL-4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-1,2-OXAZOLE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H11N5OS |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-ethyl-5-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H11N5OS/c1-4-7-8(5(2)16-14-7)9-13-15-6(3)11-12-10(15)17-9/h4H2,1-3H3 |
InChI Key |
WSFUXNZSGORHLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C2=NN3C(=NN=C3S2)C)C |
Origin of Product |
United States |
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